CETP Inhibitor Potency: HL16 (Benzylamino-based) vs. Lead Compound L10
The 3-(benzylamino)propanamide core is essential for achieving high-potency CETP inhibition. The optimized derivative HL16, based on this scaffold, exhibits an in vitro IC50 of 0.69 µM against CETP, representing an 11.7-fold improvement in potency compared to the initial lead compound L10 (IC50 = 8.06 µM) [1]. This differentiation underscores the value of the benzylamino-propanamide framework for developing advanced CETP inhibitors.
| Evidence Dimension | In vitro CETP inhibition potency (IC50) |
|---|---|
| Target Compound Data | HL16 (3-(benzylamino)propanamide derivative): IC50 = 0.69 µM |
| Comparator Or Baseline | Lead Compound L10 (pharmacophore-based virtual screening hit): IC50 = 8.06 µM |
| Quantified Difference | 11.7-fold increase in potency (lower IC50) |
| Conditions | BODIPY-CE fluorescence assay in vitro |
Why This Matters
This direct potency comparison validates the selection of the 3-(benzylamino)propanamide scaffold over earlier lead structures for medicinal chemistry programs targeting CETP.
- [1] Zhao, D., Xie, H., Bai, C., Liu, C., Hao, C., Zhao, S., et al. (2016). Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorganic & Medicinal Chemistry, 24(8), 1709-1720. View Source
